molecular formula C8H15NO3 B1287372 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid CAS No. 856213-49-5

1-(2-Hydroxyethyl)piperidine-3-carboxylic acid

Cat. No.: B1287372
CAS No.: 856213-49-5
M. Wt: 173.21 g/mol
InChI Key: JJKYOTBAUFASAX-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)piperidine-3-carboxylic acid (CAS 856213-49-5) is a piperidine derivative with a carboxylic acid moiety at the 3-position and a 2-hydroxyethyl group attached to the nitrogen atom. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol ().

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c10-5-4-9-3-1-2-7(6-9)8(11)12/h7,10H,1-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKYOTBAUFASAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611796
Record name 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

856213-49-5
Record name 3-Piperidinecarboxylic acid, 1-(2-hydroxyethyl)-
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Record name 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid
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Record name 1-(2-Hydroxyethyl)-3-piperidinecarboxylic acid
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Preparation Methods

Cyclization of Precursors

One common method for synthesizing 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid involves the cyclization of piperidine derivatives with hydroxyethyl groups. This process typically requires the following steps:

  • Starting Materials : Piperidine-3-carboxylic acid and 2-hydroxyethyl chloride are used as key starting materials.

  • Reaction Conditions : The reaction is generally conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C) to facilitate nucleophilic substitution.

  • Base Selection : Sodium hydroxide or potassium carbonate is often employed to deprotonate the nitrogen atom in piperidine, enhancing nucleophilicity and improving reaction efficiency.

Enantioselective Synthesis

Another advanced method includes enantioselective multistage synthesis, which can lead to high yields of specific stereoisomers. The process involves:

  • Azide Reductive Cyclization : This method uses azide intermediates that undergo reductive cyclization to form the desired piperidine structure.

  • Chiral Catalysts : The use of chiral catalysts can enhance selectivity towards specific enantiomers, which is crucial for pharmaceutical applications.

Types of Reactions

  • Oxidation : The hydroxyl group may be oxidized to form corresponding ketones or aldehydes.

  • Reduction : The carboxylic acid group can be reduced to yield alcohols or other derivatives.

  • Substitution Reactions : Both the hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters and amides.

Common Reagents

The following reagents are commonly used in reactions involving this compound:

Reaction Type Reagents Purpose
Oxidation Potassium permanganate (KMnO4), Chromium trioxide (CrO3) To oxidize hydroxyl groups
Reduction Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) To reduce carboxylic acids
Substitution Thionyl chloride (SOCl2), Carbodiimides For esterification and amide formation

To achieve high purity levels, the synthesized compound must undergo rigorous purification processes:

  • Column Chromatography : Utilizing silica gel with an eluent mixture of ethyl acetate and methanol effectively separates impurities from the desired product.

  • Recrystallization : This technique can also be employed to enhance purity by dissolving the crude product in a suitable solvent at high temperatures followed by slow cooling.

Characterization techniques are essential for confirming the identity and purity of this compound:

Technique Key Features
Nuclear Magnetic Resonance (NMR) Provides information on proton environments and structural confirmation
Mass Spectrometry (MS) Confirms molecular weight and detects fragmentation patterns
Infrared Spectroscopy (IR) Identifies functional groups based on characteristic absorption peaks

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) for esterification and carbodiimides for amide formation are frequently employed.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further modified for specific applications .

Scientific Research Applications

1-(2-Hydroxyethyl)piperidine-3-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydrophilicity : The 2-hydroxyethyl group in the target compound enhances water solubility compared to lipophilic analogs like 1-(3-chlorobenzyl)piperidine-3-carboxylic acid (logP ~1.5–2.0) (). This property is critical for oral bioavailability and prodrug design ().
  • Electron Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity of the carboxylic acid (pKa ~3–4), influencing binding to enzymes like PDE5 ().

Pharmacological Activities

  • Enzyme Inhibition: 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid and related compounds exhibit PDE5 inhibitory activity, with IC₅₀ values in the nanomolar range (). The hydroxyethyl analog’s polar group may reduce off-target interactions.
  • Prodrug Potential: Nipecotic acid (piperidine-3-carboxylic acid) prodrugs, such as acetylated derivatives (), demonstrate improved blood-brain barrier penetration, suggesting similar strategies for the hydroxyethyl variant ().

Biological Activity

1-(2-Hydroxyethyl)piperidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8H15NO3
  • IUPAC Name : this compound

This compound features a piperidine ring substituted with a hydroxyethyl group and a carboxylic acid group, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties. Research indicates that it may act as an antagonist at the NMDA receptor, which is implicated in neurodegenerative diseases. In animal models, administration of the compound showed a reduction in NMDA-induced lethality, with effective doses enhancing survival rates significantly .

Anti-Cancer Activity

In cancer research, this compound has demonstrated cytotoxic effects against various cancer cell lines. For example, it exhibited lower IC50 values in MCF-7 (breast cancer) and A549 (lung cancer) cell lines compared to standard chemotherapeutic agents like doxorubicin.

Cell LineIC50 (µM)Standard Drug IC50 (µM)
MCF-715.520.0
A54912.818.0

This data highlights its potential as an anti-cancer agent, warranting further investigation into its mechanism of action and therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • NMDA Receptor Modulation : The compound's antagonistic action at NMDA receptors may confer neuroprotective effects by modulating excitotoxicity associated with neurodegenerative conditions.
  • Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in cancer cells, leading to apoptosis through pathways involving caspases and other apoptotic factors.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Neuroprotection in Mouse Models : A study demonstrated that mice treated with the compound showed improved survival rates following NMDA exposure compared to control groups, indicating its protective role against excitotoxic damage .
  • Antimicrobial Efficacy : In vitro testing against multidrug-resistant strains revealed that the compound effectively inhibited bacterial growth, suggesting its potential utility in treating resistant infections .

Q & A

Q. How can researchers optimize the synthesis of 1-(2-hydroxyethyl)piperidine-3-carboxylic acid for high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2-hydroxyethyl chloride reacts with piperidine-3-carboxylic acid. Key parameters include:
  • Base selection : Sodium hydroxide or potassium carbonate enhances reaction efficiency by deprotonating the piperidine nitrogen .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .
    Purification via column chromatography (silica gel, eluent: ethyl acetate/methanol) ensures high purity. Validate purity using HPLC or LC-MS .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify protons on the piperidine ring (δ 1.5–3.0 ppm) and hydroxyethyl group (δ 3.5–4.0 ppm) .
  • ¹³C NMR : Confirm carboxylic acid (δ ~170 ppm) and piperidine carbons (δ 20–60 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak (e.g., m/z 188 [M+H]⁺) .
  • Infrared (IR) Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. How can researchers screen the biological activity of this compound in enzymatic assays?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with piperidine-binding pockets (e.g., kinases, proteases) based on structural analogs .
  • Assay Design :
  • Use fluorescence-based assays (e.g., FRET) to monitor enzyme inhibition .
  • Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .
  • Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay reliability .

Advanced Research Questions

Q. What strategies ensure stereochemical control during the synthesis of chiral derivatives of this compound?

  • Methodological Answer :
  • Enzymatic Methods : Use Fe(II)/α-ketoglutarate-dependent dioxygenases for regio- and stereoselective hydroxylation, achieving >95% enantiomeric excess .
  • Chiral Auxiliaries : Incorporate (R)- or (S)-Boc-protected intermediates, followed by diastereomeric crystallization .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding sites) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energies (MM-GBSA) .
  • SAR Analysis : Corrogate substituent effects (e.g., hydroxyethyl vs. methyl groups) on binding using QSAR models .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardize Assay Conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
  • Validate Purity : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity-driven artifacts .
  • Cross-Validate Targets : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm mechanism .

Q. What structural modifications enhance metabolic stability while retaining bioactivity?

  • Methodological Answer :
  • Fluorination : Introduce difluoroethyl groups to reduce CYP450-mediated oxidation (e.g., replace hydroxyethyl with 2,2-difluoroethyl) .
  • Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with in vivo hydrolysis releasing the active form .
  • Bioisosteric Replacement : Substitute the piperidine ring with azetidine for improved pharmacokinetics .

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